molecular formula C15H20FNO5S B7450150 2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid

2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid

Cat. No.: B7450150
M. Wt: 345.4 g/mol
InChI Key: LSVRWVDEFMPVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid, also known as FMPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid works by inhibiting the activity of enzymes involved in cell division, specifically the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of DNA, and by inhibiting its activity, this compound prevents the replication of cancer cells. This compound also inhibits the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of enzymes involved in cell division and the production of inflammatory mediators. Physiologically, this compound has been found to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid in lab experiments is its specificity for DHFR, which allows for targeted inhibition of cancer cell growth. However, this compound has limitations when it comes to its solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid. One area of research is in the development of more soluble derivatives of this compound that can be administered in vivo. Another area of research is in the combination of this compound with other chemotherapeutic agents to enhance its effectiveness. Additionally, research can be conducted to investigate the potential use of this compound in the treatment of other diseases besides cancer and inflammatory diseases.

Synthesis Methods

2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid can be synthesized through a multi-step process starting with the reaction of 3-fluoro-5-methylphenylsulfonyl chloride with oxan-4-ol in the presence of a base. The resulting intermediate is then reacted with 3-aminopropionic acid to form this compound.

Scientific Research Applications

2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid has been found to have potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of enzymes involved in cell division. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-10-6-12(16)9-13(7-10)23(20,21)17-14(15(18)19)8-11-2-4-22-5-3-11/h6-7,9,11,14,17H,2-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVRWVDEFMPVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(CC2CCOCC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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